3-(5-Chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one
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Overview
Description
3-(5-Chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one is a chemical compound with a unique structure that combines a benzoxazole ring with a trifluoropropanone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one typically involves the reaction of 5-chloro-1,3-benzoxazole with a trifluoropropanone derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and cost-effectiveness. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(5-Chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chlorine atom in the benzoxazole ring can be substituted with other groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary, with temperature, solvent, and reaction time being critical factors.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-(5-Chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 3-(5-Chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
2,5-Dichloro-N-(5-chloro-1,3-benzoxazol-2-yl)benzenesulfonamide: This compound shares the benzoxazole ring but has different substituents, leading to distinct properties and applications.
3-(5-Chloro-1,3-benzoxazol-2-yl)phenylamine: Another similar compound with a benzoxazole ring, used in different research contexts.
Uniqueness
3-(5-Chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one is unique due to the presence of the trifluoropropanone moiety, which imparts specific chemical and biological properties. This makes it valuable for applications where these unique characteristics are desired.
Properties
CAS No. |
189936-24-1 |
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Molecular Formula |
C10H5ClF3NO2 |
Molecular Weight |
263.60 g/mol |
IUPAC Name |
3-(5-chloro-1,3-benzoxazol-2-yl)-1,1,1-trifluoropropan-2-one |
InChI |
InChI=1S/C10H5ClF3NO2/c11-5-1-2-7-6(3-5)15-9(17-7)4-8(16)10(12,13)14/h1-3H,4H2 |
InChI Key |
AIYJHMKXGHJLTN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1Cl)N=C(O2)CC(=O)C(F)(F)F |
Origin of Product |
United States |
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